molecular formula C14H23N3O4S B2773851 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034291-55-7

4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2773851
CAS No.: 2034291-55-7
M. Wt: 329.42
InChI Key: IVGUJXGBGLXDAO-UHFFFAOYSA-N
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Description

4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic chemical hybrid compound designed for multidisciplinary research applications, particularly in medicinal chemistry and neuroscience. Its molecular structure integrates a dihydropyridinone scaffold, a privileged structure in medicinal chemistry, with a piperidine-sulfonamide group. The 1,4-dihydropyridine (1,4-DHP) core is a well-known pharmacophore for calcium channel blockade, and compounds featuring this structure have been investigated for their potential neuroprotective effects and role in preventing amyloid-beta peptide aggregation and neurofibrillary tangle formation, which are key pathological markers in conditions like Alzheimer's disease . The incorporation of the sulfonamide functional group significantly expands the research profile of this compound. Sulfonamides are recognized for a wide spectrum of pharmacological activities and are frequently employed in the design of Multi-Target-Directed Ligands (MTDLs) . This moiety can contribute to biological activities such as cholinesterase inhibition and the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant response . The combination of these features makes this reagent a compelling candidate for research into complex multifactorial diseases, allowing for the investigation of simultaneous modulation of multiple biological targets, including calcium channels, cholinesterases, and oxidative stress pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-11-9-13(10-14(18)16(11)4)21-12-5-7-17(8-6-12)22(19,20)15(2)3/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGUJXGBGLXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N2O3SC_{15}H_{24}N_2O_3S, with a molecular weight of approximately 320.43 g/mol. The structure includes a piperidine ring, a sulfonamide group, and a dihydropyridine moiety, which contribute to its biological properties.

Antibacterial Activity

Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. A study evaluating similar piperidine derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for survival.

Enzyme Inhibition

The compound's sulfonamide group is particularly noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can effectively inhibit AChE, which is crucial for neurotransmission . The IC50 values for these compounds vary, with some demonstrating high potency in enzyme inhibition.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. Compounds with similar structural motifs have shown promising results in various cancer models. For instance, studies have reported that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways . The specific mechanisms may involve modulation of cell cycle progression and interference with cancer cell metabolism.

Other Pharmacological Activities

In addition to antibacterial and anticancer activities, the compound may exhibit other pharmacological effects such as:

  • Antidiabetic Activity : Some studies suggest that piperidine derivatives can help regulate blood glucose levels .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
  • Diuretic Effects : Similar compounds have been noted for their ability to promote diuresis .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antibacterial Efficacy : A study on a series of piperidine derivatives showed that certain compounds had an IC50 value of 0.63 µM against E. coli, indicating strong antibacterial potential .
  • Enzyme Inhibition : In vitro testing revealed that some sulfonamide derivatives inhibited AChE with IC50 values ranging from 0.5 µM to 5 µM, showcasing their potential as therapeutic agents in neurodegenerative diseases .
  • Anticancer Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, and how can yield be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the pyridinone moiety to the piperidine-sulfonamide core.
  • Oxidation and cyclization steps under controlled conditions (e.g., using polar aprotic solvents like DMF or DMSO to stabilize intermediates) .
  • Purification via column chromatography or recrystallization to isolate the target compound.
    To optimize yield, adjust reaction parameters such as temperature (60–80°C for cyclization), solvent polarity, and catalyst choice (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the methyl groups on the pyridinone and piperidine rings .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • HPLC with UV detection : Assess purity (>95% recommended for pharmacological studies) .

Q. How should researchers handle impurities during synthesis?

  • Identify impurities using reference standards (e.g., Imp. B and Imp. C in pharmacopeial guidelines) .
  • Quantify impurities via HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Mitigate impurities by optimizing reaction time and temperature to minimize side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Modify substituents : Replace the dimethyl groups on the piperidine ring with ethyl or cyclopropyl moieties to assess steric and electronic effects .
  • In vitro assays : Test binding affinity to target enzymes (e.g., kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Comparative analysis : Benchmark against analogs like 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide to identify critical functional groups .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., cell viability assays alongside enzymatic inhibition tests) .
  • Dose-response curves : Ensure consistent activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds.
  • Replicate under controlled conditions : Standardize cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration ≤0.1%) to minimize variability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding modes to targets like cytochrome P450 enzymes using software such as AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability. Adjust logP values (<3) by introducing hydrophilic groups (e.g., hydroxyl or carboxyl) .
  • MD simulations : Assess conformational stability in aqueous and lipid environments (e.g., GROMACS software) .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Rodent models : Use induced inflammation or xenograft tumors to test efficacy. Administer the compound intravenously (5–20 mg/kg) or orally (10–50 mg/kg) .
  • Pharmacokinetic profiling : Collect plasma samples at intervals (0.5–24 hrs) to measure half-life, Cmax_{max}, and bioavailability .
  • Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function to assess safety margins .

Methodological Notes

  • Contradictory data : Cross-validate results using multiple techniques (e.g., SPR and ITC for binding studies) .
  • Scale-up challenges : Transitioning from lab-scale to pilot-scale synthesis may require switching from batch to flow chemistry to maintain yield .

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